molecular formula C12H11ClO2 B14273037 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- CAS No. 137078-45-6

2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)-

Cat. No.: B14273037
CAS No.: 137078-45-6
M. Wt: 222.67 g/mol
InChI Key: DUNNXJVNDJETSJ-UHFFFAOYSA-N
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Description

2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a hexadienoic acid backbone with a 4-chlorophenyl substituent at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malonic acid in the presence of a base, such as piperidine or pyridine. This reaction forms an intermediate compound.

    Decarboxylation: The intermediate compound undergoes decarboxylation to yield the desired product, 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic aromatic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- involves its interaction with molecular targets and pathways within biological systems. The conjugated diene system and the 4-chlorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadienoic acid: Lacks the 4-chlorophenyl substituent.

    5-Phenyl-2,4-hexadienoic acid: Contains a phenyl group instead of a 4-chlorophenyl group.

    2,4-Hexadienoic acid, 5-(4-methylphenyl)-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.

Uniqueness

2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

137078-45-6

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

5-(4-chlorophenyl)hexa-2,4-dienoic acid

InChI

InChI=1S/C12H11ClO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h2-8H,1H3,(H,14,15)

InChI Key

DUNNXJVNDJETSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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